N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Studies have highlighted the synthesis and evaluation of derivatives related to the core structure of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide for their antimicrobial and antifungal properties. For instance, compounds synthesized using enaminones as building blocks, similar to our compound of interest, have shown significant antifungal activity, and some have exhibited excellent anti-inflammatory and analgesic activities, indicating a potential for the development of new therapeutic agents (Udupi et al., 2007; Hassan, 2013).
Anticancer Activity
Certain derivatives exhibit potent anticancer activities. Research into fused heterocyclic 1,3,5-triazines from compounds bearing resemblance to this compound has identified compounds with moderate anti-proliferation potential against cancer cell lines, highlighting the potential use of these compounds in cancer therapy (Bekircan et al., 2005).
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles, which share structural features with the compound , has uncovered significant antiviral activities against bird flu influenza (H5N1), suggesting a potential avenue for the development of novel antiviral drugs (Hebishy et al., 2020).
Cardiovascular Agents
Compounds synthesized with structures akin to this compound have been evaluated for their coronary vasodilating and antihypertensive activities, with some demonstrating promising results as potential cardiovascular agents (Sato et al., 1980).
Anticonvulsant Activity
Investigations into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, related to the compound of interest, have shown potent anticonvulsant activity, presenting a new direction for the development of anticonvulsant therapies (Kelley et al., 1995).
Mechanism of Action
Target of Action
The compound, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met/VEGFR-2 kinases, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases affects several biochemical pathways. Most notably, it disrupts the signaling pathways that regulate cell growth and survival . This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth, particularly in cancer cells . It has shown satisfactory antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . Moreover, it has been observed to induce apoptosis in these cells .
Properties
IUPAC Name |
4-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S/c1-6-8(20-5-14-6)10(18)13-4-7-15-16-9-11(19)12-2-3-17(7)9/h2-3,5H,4H2,1H3,(H,12,19)(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPRABCQUSEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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